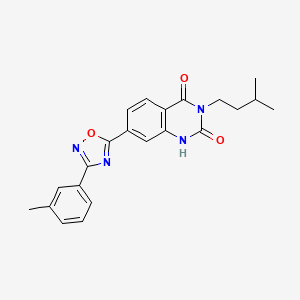

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

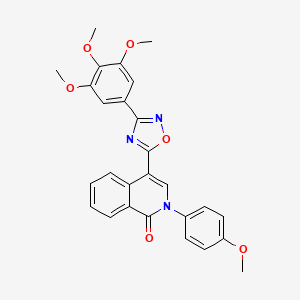

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological and physiological effects, making it a promising candidate for use in various fields of research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Quinazoline-2,4-dione derivatives have been synthesized and characterized for various biological activities. For instance, research has demonstrated the antitumor activity of novel 1,2,4-oxadiazole natural product analogs, highlighting the significant potential of these compounds in cancer research. These compounds, including ones with modifications on the quinazoline-2,4-dione scaffold, have been evaluated against a panel of cell lines, showcasing their therapeutic potential (Maftei et al., 2013).

Applications in Medicinal Chemistry

The versatility of quinazoline-2,4-dione derivatives extends to medicinal chemistry, where they serve as core scaffolds for bioactive molecules. Innovative synthetic methods have been developed to create substituted quinazoline-2,4-dione derivatives, enabling the exploration of new therapeutic agents with improved efficacy and reduced environmental impact (Gondi et al., 2021).

Antimalarial Activity

Quinazoline-2,4-dione hybrids have been synthesized and evaluated for antimalarial activity, illustrating the compound's potential in addressing global health challenges. These studies involve in silico molecular docking to identify compounds with high binding affinity to target enzymes in Plasmodium falciparum, the parasite responsible for malaria (Abdelmonsef et al., 2020).

Herbicidal Applications

Research into triketone-containing quinazoline-2,4-dione derivatives has uncovered their potential as novel herbicides. These compounds have been synthesized and evaluated for their activity against various weeds, demonstrating the agricultural applications of quinazoline-2,4-dione derivatives (Wang et al., 2014).

Chemical Synthesis and Environmental Considerations

Efforts to synthesize quinazoline-2,4-dione derivatives using environmentally friendly methods have been highlighted. These approaches include using carbon dioxide as a reactant, showcasing the commitment to green chemistry in the synthesis of these compounds (Vessally et al., 2017).

Eigenschaften

IUPAC Name |

3-(3-methylbutyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-13(2)9-10-26-21(27)17-8-7-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-5-14(3)11-15/h4-8,11-13H,9-10H2,1-3H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMWXZCOGKVKJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopentyl-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone oxime](/img/structure/B2419223.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-4-azaspiro[2.5]octane](/img/structure/B2419230.png)

![N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2419232.png)

![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)